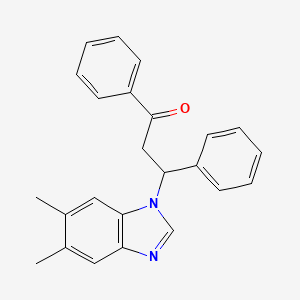![molecular formula C14H11N3O2S2 B11364079 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11364079.png)
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]チオフェン-2-カルボキサミドは、チアゾール環とチオフェン環が縮合し、メトキシフェニル基を有する複素環化合物です。
2. 製法
合成経路と反応条件: N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]チオフェン-2-カルボキサミドの合成は、通常、以下のステップで行われます。
チアゾール環の形成: チアゾール環は、チオセミカルバジドと適切なカルボン酸誘導体を酸性条件下で反応させることで合成できます。
チオフェンとのカップリング: 次に、チアゾール中間体を、オキシ塩化リンなどのカップリング剤を使用して、チオフェン誘導体とカップリングします。
メトキシフェニル基の導入:
工業的製造方法: この化合物の工業的製造には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。これには、連続フロー反応器や高度な精製技術の使用が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にチオフェン環で酸化反応を受ける可能性があり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、分子内のニトロ基またはその他の還元可能な官能基を標的とすることができます。
置換: フェニル環のメトキシ基は、適切な条件下で他の求核剤と置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主な生成物:
酸化: スルホキシドまたはスルホン。
還元: アミンまたはアルコール。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
4. 科学研究での応用
N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]チオフェン-2-カルボキサミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 特にがんや細菌感染症の治療における潜在的な治療効果について探索されています。
産業: 有機半導体や太陽電池などの先進材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling with Thiophene: The thiadiazole intermediate is then coupled with a thiophene derivative using a coupling agent such as phosphorus oxychloride.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
作用機序
N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]チオフェン-2-カルボキサミドの作用機序は、特定の分子標的との相互作用に関与しています。
分子標的: この化合物は、重要な生物学的経路に関与する酵素や受容体を標的とする可能性があります。
関与する経路: 特定の用途に応じて、細胞増殖、アポトーシス、または微生物の増殖に関連する経路を調節できます。
類似の化合物:
- 4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリニウムクロリド
- 酢酸エチル
比較:
- ユニークさ: N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]チオフェン-2-カルボキサミドは、チアゾール環とチオフェン環の組み合わせとメトキシフェニル基によってユニークであり、独特の化学的および生物学的特性を付与しています。
- 違い: 4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリニウムクロリドは主にペプチド合成における縮合剤として使用され、酢酸エチルは広く化学中間体として使用されますが、N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]チオフェン-2-カルボキサミドは、その潜在的な生物活性と先進材料における用途について探索されています。
類似化合物との比較
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Ethyl acetoacetate
Comparison:
- Uniqueness: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a thiadiazole ring and a methoxyphenyl group, which imparts distinct chemical and biological properties.
- Differences: While 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is primarily used as a condensing agent in peptide synthesis, and ethyl acetoacetate is widely used as a chemical intermediate, this compound is explored for its potential bioactivity and applications in advanced materials.
特性
分子式 |
C14H11N3O2S2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3O2S2/c1-19-10-6-4-9(5-7-10)12-15-14(21-17-12)16-13(18)11-3-2-8-20-11/h2-8H,1H3,(H,15,16,17,18) |
InChIキー |
DYBUZWRBTHXIRC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B11363997.png)
![Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11364005.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11364012.png)

![3,6-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11364032.png)

![1,3-dimethyl-5-{[(2-phenylethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11364036.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B11364042.png)
![Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11364054.png)
![5-phenyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11364058.png)

![2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11364063.png)
![N-(3-bromophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364067.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B11364070.png)
